molecular formula C19H22N2O4S B11242800 4-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11242800
M. Wt: 374.5 g/mol
InChI Key: MLRQRBFZPPCLHD-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is an organic compound that belongs to the family of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methanesulfonyl and isopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoxazine compounds.

Scientific Research Applications

4-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and benzoxazine compounds, such as:

  • 4-METHANESULFONYL-N-(PROPAN-2-YL)ANILINE
  • 4-METHANESULFONYL-N-(PROPAN-2-YL)BENZAMIDE

Uniqueness

4-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

4-methylsulfonyl-N-(2-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-13(2)14-8-4-5-9-15(14)20-19(22)18-12-21(26(3,23)24)16-10-6-7-11-17(16)25-18/h4-11,13,18H,12H2,1-3H3,(H,20,22)

InChI Key

MLRQRBFZPPCLHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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